(1-Hydroxycyclohexyl)(p-tolyl)methanone (1-Hydroxycyclohexyl)(p-tolyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519356
InChI: InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)13(15)14(16)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

(1-Hydroxycyclohexyl)(p-tolyl)methanone

CAS No.:

Cat. No.: VC13519356

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(1-Hydroxycyclohexyl)(p-tolyl)methanone -

Specification

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (1-hydroxycyclohexyl)-(4-methylphenyl)methanone
Standard InChI InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)13(15)14(16)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Standard InChI Key RGBDGFNGYYZOGV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O

Introduction

Chemical Identity and Structural Characteristics

(1-Hydroxycyclohexyl)(p-tolyl)methanone belongs to the class of aromatic ketones, featuring a cyclohexanol moiety substituted with a p-tolyl group. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol . The compound’s IUPAC name, 1-hydroxycyclohexyl-(4-methylphenyl)-methanone, reflects its bifunctional structure: a hydroxylated cyclohexane ring connected via a ketone bridge to a para-methyl-substituted benzene ring.

Synthesis and Industrial Production

The synthesis of (1-hydroxycyclohexyl)(p-tolyl)methanone has been refined to improve yield and environmental sustainability. A patented method (CN105646172A) outlines a six-step process :

Stepwise Synthesis Protocol

Step 1: Acylation of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid undergoes acylation with phosphorus trichloride (PCl₃) at 35–40°C to form cyclohexanecarbonyl chloride. Optimal reactant ratios (3.2:1 acid-to-PCl₃ by weight) achieve >95% conversion .

Step 2: Friedel-Crafts Arylation
Cyclohexanecarbonyl chloride reacts with benzene in the presence of AlCl₃ (9:2.9:3.16 benzene/AlCl₃/acyl chloride ratio) at 15–17°C. This step yields cyclohexyl phenyl ketone, with aluminum chloride complexes removed via hydrolysis .

Step 3: Chlorination and Alkaline Hydrolysis
The ketone intermediate is chlorinated at 60–62°C under Cl₂ gas, followed by saponification with NaOH (1:0.95 ketone-to-NaOH ratio) to introduce the hydroxyl group. Toluene extraction isolates the crude product .

Step 4: Purification
Vacuum distillation and petroleum ether recrystallization yield >98% pure product, with residual solvents recycled to minimize waste .

Advantages Over Traditional Methods

This route eliminates sulfur dioxide emissions and reduces sodium chloride byproduct generation by 40% compared to earlier methods . The total yield reaches 82–85%, making it economically viable for scale-up .

PropertyValue/DescriptionSource
Molecular Weight218.29 g/mol
AppearanceWhite crystalline powder
Melting PointNot reported
SolubilityLikely soluble in organic solvents (toluene, ethers)Inferred

Applications in Photopolymerization

(1-Hydroxycyclohexyl)(p-tolyl)methanone is a Type I photoinitiator, generating free radicals upon UV exposure to initiate polymerization. Its commercial applications include:

Radiation-Curable Coatings

In varnishes and flexographic inks, the compound enables rapid curing (<1 second under 300–400 nm UV light), enhancing production throughput . Tianjin Jiuri Chemical specifies its use in low-odor formulations for food packaging inks .

Screen-Printing Inks

The compound’s stability under ambient light reduces premature gelation, ensuring consistent ink viscosity during storage .

Analytical Characterization

Industrial quality control employs:

  • HPLC: Purity assessment (>98%)

  • IR Spectroscopy: Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups

  • NMR: Structural verification via cyclohexyl (δ 1.2–1.8 ppm) and aromatic proton signals (δ 7.2–7.4 ppm) .

Environmental and Regulatory Considerations

The synthesis process minimizes NaCl waste, aligning with green chemistry principles . Regulatory compliance for photoinitiators in food-contact materials requires <0.1 ppm migration limits, achievable through the compound’s low volatility .

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